molecular formula C14H20N2O5 B127294 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol CAS No. 112935-93-0

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol

Cat. No. B127294
M. Wt: 296.32 g/mol
InChI Key: GSPOTIPIYTUHQP-UHFFFAOYSA-N
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Description

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol, also known as Bambuterol Hydrochloride Imp. D (EP), is a chemical compound with the molecular formula C14 H20 N2 O5 and a molecular weight of 296.32 . It is a neat product available for purchase online .


Synthesis Analysis

The synthesis of Bambuterol, a prodrug of terbutaline, involves the reaction of 3,5-Dihydroxyacetophenon with Dimethylcarbamoylchlorid in Pyridin to form 5-Acetyl-1,3-phenylen-bis (dimethylcarbamat). This is followed by bromination and addition of N -Benzyl- tert -butylamin to obtain 5- (N -Benzyl- N - (tert -butyl)glycyl)-1,3-phenylen-bis (dimethylcarbamat) .


Molecular Structure Analysis

The molecular structure of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol contains a total of 42 bonds, including 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamate(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol include a molecular weight of 296.32 and a molecular formula of C14 H20 N2 O5 . Further details such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

  • Enantiomer Separation and Cholinesterase Inhibition :

    • Bambuterol enantiomers (including 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol) have been separated and studied for their inhibitory effects on human cholinesterases. Both enantiomers were found to inhibit all studied BChE variants, with the (R)-enantiomer showing about five times faster inhibition rate than the (S)-enantiomer (Gažić et al., 2006).
  • Pharmacodynamic Effects in Animal Models :

    • Animal experiments demonstrated that (R)-bambuterol was a potent inhibitor for histamine-induced asthma reactions, while (S)-bambuterol was ineffective in relaxing airways. Both enantiomers increased heart rates in beagles, suggesting potential benefits of using (R)-bambuterol for asthma patients (Wu et al., 2016).
  • Synthesis and Structural Characterization :

    • The synthesis, characterization, and X-ray structure of tetraphenylborate salt of bambuterol (Bambec®) have been detailed. This involves anion exchange reaction and provides insights into the structural aspects of bambuterol derivatives (Mostafa et al., 2015).
  • Analytical Method Development :

    • Development and validation of a UV spectrophotometric method for estimating bambuterol hydrochloride in various buffer and solvent systems have been reported. This method is valuable for drug content estimation in raw materials and commercial tablet preparations (Saggar, 2018).
  • Photocatalytic Degradation Studies :

    • Studies on the photocatalytic transformation of salbutamol (structurally related to bambuterol) using titanium dioxide as a photocatalyst have been conducted. This research provides insights into the environmental fate and degradation pathways of similar compounds (Sakkas et al., 2007).
  • Adrenergic Beta-Receptor Activity :

    • Research on the action of various 1-(4-amino-phenyl)-2-aminoethanol derivatives on adrenergic beta-receptors in animal models has been conducted. This includes investigations into the beta 2-mimetic and beta 1-blocking activities of these compounds, relevant to bambuterol’s action (Engelhardt, 1984).
  • Detection and Determination in Biological Samples :

    • Methods for the detection and determination of salbutamol (a compound related to bambuterol) in human urine and serum have been evaluated. This includes the development of liquid chromatography and gas chromatography methods, valuable for pharmacokinetic studies (Saleh et al., 2000).

properties

IUPAC Name

[3-(dimethylcarbamoyloxy)-5-(1-hydroxyethyl)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPOTIPIYTUHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552837
Record name 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol

CAS RN

112935-93-0
Record name 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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